molecular formula C31H39FN4O7 B1680277 Rupintrivir CAS No. 223537-30-2

Rupintrivir

Katalognummer B1680277
CAS-Nummer: 223537-30-2
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: CAYJBRBGZBCZKO-BHGBQCOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rupintrivir, also known as AG-7088 or Rupinavir, is a peptidomimetic antiviral drug . It acts as a 3C and 3CL protease inhibitor . It was developed for the treatment of rhinoviruses and has been investigated for the treatment of other viral diseases including those caused by picornaviruses, norovirus, and coronaviruses .


Molecular Structure Analysis

Rupintrivir has a complex molecular structure. Its IUPAC name is Ethyl (E,4S)-4-[[ (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate . The molecular formula is C31H39FN4O7 .


Physical And Chemical Properties Analysis

Rupintrivir has a molecular weight of 598.670 . Its elemental composition is C, 62.19; H, 6.57; F, 3.17; N, 9.36; O, 18.71 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are available .

Wissenschaftliche Forschungsanwendungen

Rupintrivir is a peptidomimetic antiviral drug which acts as a 3C and 3CL protease inhibitor . It was developed for the treatment of rhinoviruses . It has been investigated for the treatment of other viral diseases including those caused by picornaviruses, norovirus, and coronaviruses, such as SARS and COVID-19 .

  • Rhinovirus Infections

    • Application : Rupintrivir is a rhinovirus 3C protease inhibitor developed for use against human rhinoviral (HRV) infections . It was active against all 48 HRV serotypes tested in a cell protection assay in H1-HeLa cells .
    • Method : The drug is designed to combat colds caused by rhinovirus .
    • Results : It has shown potent in vitro activity against all 48 HRV serotypes tested .
  • Coronavirus Infections

    • Application : Rupintrivir has been investigated for the treatment of diseases caused by coronaviruses, such as SARS and COVID-19 .
    • Method : Rupintrivir exerts an antiviral effect on coronaviruses including CoV-229E (EC50 = 0.3 μM), transmissible gastroenteritis virus (TGEV, EC50 = 2.5 μM), bovine coronavirus (BCV, EC50 = 15.3 μM). It also showed inhibition for SARS-CoV-2 main protease with a 50% inhibitory concentration of 68 ± 7 µM .
    • Results : The drug has shown potential in vitro activity against these viruses .
  • Picornavirus Infections

    • Application : Rupintrivir has been investigated for the treatment of diseases caused by picornaviruses .
  • Norovirus Infections

    • Application : Rupintrivir has been investigated for the treatment of diseases caused by norovirus .

Eigenschaften

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028116
Record name Rupintrivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing.
Record name Rupintrivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rupintrivir

CAS RN

223537-30-2
Record name Rupintrivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223537-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rupintrivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rupintrivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rupintrivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUPINTRIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupintrivir
Reactant of Route 2
Rupintrivir
Reactant of Route 3
Rupintrivir
Reactant of Route 4
Rupintrivir
Reactant of Route 5
Rupintrivir
Reactant of Route 6
Rupintrivir

Citations

For This Compound
1,180
Citations
SL Binford, PT Weady, F Maldonado… - Antimicrobial agents …, 2007 - Am Soc Microbiol
… increasing rupintrivir concentrations. HRV variants with reduced susceptibilities to rupintrivir (… barrier to resistance for rupintrivir, are discussed in the context of known rupintrivir binding …
Number of citations: 66 journals.asm.org
XN Zhang, ZG Song, T Jiang, BS Shi… - World journal of …, 2010 - ncbi.nlm.nih.gov
… To test whether rupintrivir could fit for the majority of … with rupintrivir showed minimal sequence variation in 48 divergent isolate sequences. Taken together, we suggest that rupintrivir …
Number of citations: 56 www.ncbi.nlm.nih.gov
GJ Lockbaum, M Henes, JM Lee, J Timm… - Biochemistry, 2021 - ACS Publications
… , rupintrivir activity is extremely weak against the homologous 3C-like protease of SARS-CoV-2. In this study, the crystal structures of rupintrivir … While the EV68 3C protease–rupintrivir …
Number of citations: 19 pubs.acs.org
SL Binford, F Maldonado, MA Brothers… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… data demonstrating the ability of rupintrivir to moderate illness … activity of rupintrivir and 3C protease-rupintrivir binding … in vitro antiviral activity of rupintrivir against numbered HRV …
Number of citations: 164 journals.asm.org
X Zhang, Z Song, B Qin, X Zhang, L Chen, Y Hu… - Antiviral Research, 2013 - Elsevier
… It was observed that administration of rupintrivir in suckling … -PCR analyses confirmed that rupintrivir profoundly alleviated virus … In conclusion, we established that rupintrivir can strongly …
Number of citations: 87 www.sciencedirect.com
M Kitano, M Hosmillo, E Emmott, J Lu… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… susceptibility to rupintrivir after several passages in the presence of rupintrivir and identified two … substitutions are involved in susceptibility to rupintrivir using a previously described cell-…
Number of citations: 24 journals.asm.org
HC Hung, HC Wang, SR Shih, IF Teng… - Journal of Infectious …, 2011 - academic.oup.com
… rupintrivir (AG7088) is known to be an effective EV71 inhibitor, we investigated the effects of the combination of rupintrivir and … Because rupintrivir was shown to be generally tolerable in …
Number of citations: 98 academic.oup.com
J Wang, T Fan, X Yao, Z Wu, L Guo, X Lei… - Journal of …, 2011 - Am Soc Microbiol
… EV71 3C pro by rupintrivir, we determined the structures of EV71 3C pro /rupintrivir complexes. Due … from the WT EV71 3C pro /rupintrivir complex, we chose EV71 3C pro mutant H133G/…
Number of citations: 88 journals.asm.org
C Wu, Q Cai, C Chen, N Li, X Peng, Y Cai… - … Section D: Biological …, 2013 - scripts.iucr.org
… Here, the crystal structures of EV71 3C pro and its complex with rupintrivir were … of rupintrivir, which was corroborated by enzymatic and cell-based assays. The difference in rupintrivir …
Number of citations: 21 scripts.iucr.org
G Lu, J Qi, Z Chen, X Xu, F Gao, D Lin, W Qian… - Journal of …, 2011 - Am Soc Microbiol
… are revealed by the enzyme-rupintrivir complexes, which we … rupintrivir exhibits dramatically lower efficacy for EV71 and CVA16 than for HRV. We also propose a strategy for rupintrivir …
Number of citations: 113 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.